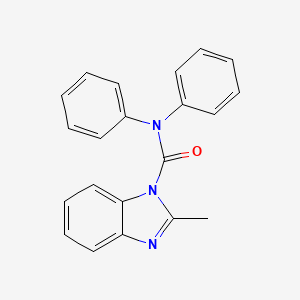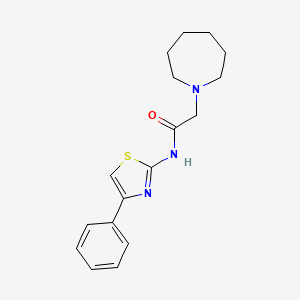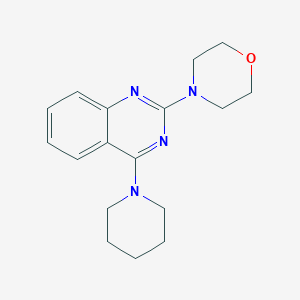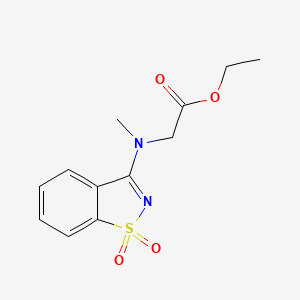![molecular formula C18H25NO4 B5818001 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane](/img/structure/B5818001.png)
1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane, also known as TMA-2, is a psychoactive drug that belongs to the family of hallucinogens. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist and pharmacologist. TMA-2 is a structural analog of mescaline, a naturally occurring hallucinogen found in several cactus species. TMA-2 has gained attention in recent years due to its potential therapeutic applications and research in its mechanism of action.
作用機序
The exact mechanism of action of 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane is not fully understood, but it is believed to act on the serotonin receptors in the brain. 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane is a partial agonist of the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane also has affinity for other serotonin receptors such as 5-HT2C and 5-HT7. The activation of these receptors by 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane leads to an increase in serotonin levels in the brain, which can result in altered perception and mood.
Biochemical and Physiological Effects:
1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane has been shown to have several biochemical and physiological effects. Studies have shown that 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane can increase heart rate, blood pressure, and body temperature. 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane can also cause pupil dilation and altered perception of time. 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane has been shown to have a longer duration of action compared to other hallucinogens such as LSD and psilocybin.
実験室実験の利点と制限
1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane has several advantages and limitations when used in lab experiments. One of the advantages of 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane is its potency, which allows for smaller doses to be used in experiments. 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane also has a longer duration of action, which can be useful in studying the long-term effects of hallucinogens. However, 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane is difficult to synthesize and purify, which can limit its availability for research.
将来の方向性
There are several future directions for research on 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane. One area of research is the development of 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane analogs with improved therapeutic properties. Another area of research is the investigation of the long-term effects of 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane on the brain and behavior. Additionally, research on the mechanism of action of 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane can provide insights into the regulation of mood and perception in the brain. Overall, research on 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane has the potential to contribute to the development of new treatments for mental health disorders.
合成法
The synthesis of 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane involves the reaction of 3,4,5-trimethoxyphenylacetic acid with azepane in the presence of a dehydrating agent such as thionyl chloride. This reaction results in the formation of 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane, which can be purified using various chromatographic techniques. The synthesis of 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane is a complex process that requires expertise in organic chemistry.
科学的研究の応用
1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising applications of 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane is its use in the treatment of depression and anxiety disorders. Studies have shown that 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane has a positive effect on mood and can reduce symptoms of depression and anxiety. 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane has also shown potential in the treatment of addiction and post-traumatic stress disorder (PTSD).
特性
IUPAC Name |
(E)-1-(azepan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-21-15-12-14(13-16(22-2)18(15)23-3)8-9-17(20)19-10-6-4-5-7-11-19/h8-9,12-13H,4-7,10-11H2,1-3H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJKBGAWBBVLST-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28598-08-5 |
Source


|
| Record name | Cinoctramide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760405 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(ethylsulfonyl)amino]benzamide](/img/structure/B5817920.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5817937.png)


![6-chloro-N-[4-(difluoromethoxy)phenyl]nicotinamide](/img/structure/B5817950.png)
![ethyl 2-ethoxy-5-hydroxy-1H-benzo[g]indole-3-carboxylate](/img/structure/B5817953.png)

![4-iodo-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5817958.png)

![N-(2,4-dimethoxyphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5817977.png)

![2-{[benzyl(methyl)amino]methyl}phenol](/img/structure/B5817982.png)
![ethyl 2-[(2-ethoxy-2-oxoethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5817994.png)
